molecular formula C16H15N7O2 B10774301 4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol

4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol

Cat. No.: B10774301
M. Wt: 339.34 g/mol
InChI Key: PWTBZOIUWZOPFT-XHHURNKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3H]ZM 241385 is a high-affinity antagonist for adenosine A2A receptors. It is a radiolabeled version of ZM 241385, which is a potent and selective adenosine A2A receptor antagonist. The compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]ZM 241385 involves several steps, starting from commercially available 2-furanhydrazideThe final product is then radiolabeled with tritium ([3H]) to obtain [3H]ZM 241385 .

Industrial Production Methods

Industrial production of [3H]ZM 241385 is not commonly reported due to its specific use in research. the synthesis generally follows the same steps as the laboratory preparation, with additional purification and quality control measures to ensure the high purity and specific activity required for research applications .

Chemical Reactions Analysis

Types of Reactions

[3H]ZM 241385 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

[3H]ZM 241385 has a wide range of scientific research applications, including:

    Chemistry: Used to study the binding properties and kinetics of adenosine A2A receptors.

    Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs targeting adenosine receptors.

Mechanism of Action

[3H]ZM 241385 exerts its effects by binding to adenosine A2A receptors with high affinity. This binding inhibits the activation of the receptor by endogenous adenosine, thereby blocking the downstream signaling pathways. The compound’s mechanism involves competitive inhibition, where it competes with adenosine for the receptor binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]ZM 241385 is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in binding studies. This feature makes it particularly valuable in research applications where detailed kinetic and binding data are required .

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

339.34 g/mol

IUPAC Name

4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i5T

InChI Key

PWTBZOIUWZOPFT-XHHURNKPSA-N

Isomeric SMILES

[3H]C1=CC(=CC=C1O)CCNC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.